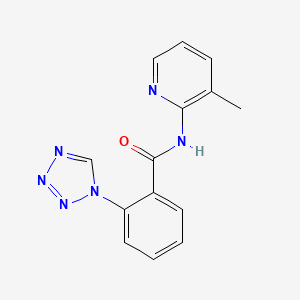
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with the pyridine derivative: The tetrazole intermediate can be coupled with a 3-methylpyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the benzamide group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could potentially target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)acetamide
- N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)phenylacetamide
Uniqueness
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide may be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds.
Biological Activity
N-(3-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)benzamide, with the CAS number 1010914-67-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N6O |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzamide derivative |
Synthesis
The synthesis of this compound typically involves the formation of a tetrazole ring followed by a coupling reaction.
- Formation of Tetrazole Ring : React 3-aminobenzoic acid with sodium azide in the presence of a catalyst (e.g., copper sulfate) under reflux conditions.
- Coupling Reaction : The resulting 3-(1H-tetrazol-1-yl)benzoic acid is coupled with 3-methyl-2-pyridinecarboxylic acid using EDCI as a coupling reagent and triethylamine as a base.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole moiety have shown promising inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could act as an enzyme inhibitor by binding to the active site and blocking substrate access.
- Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Study on Antimicrobial Properties
A recent investigation highlighted the antimicrobial efficacy of similar benzamide derivatives against various pathogens. The study found that certain derivatives had minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Neuropharmacology Research
Research into related benzamides has shown that modifications in the molecular structure can lead to increased potency and reduced side effects in neuropharmacological applications. For example, derivatives with specific substitutions exhibited enhanced antipsychotic activity compared to traditional treatments like haloperidol .
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c1-10-5-4-8-15-13(10)17-14(21)11-6-2-3-7-12(11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
InChI Key |
GYYFEHLOVKMLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















